REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[C:13]([CH3:24])=[N:14][C:15]([CH3:23])=[C:16]([C:18](OCC)=[O:19])[CH:17]=1)=O)C.O>C(OCC)C>[OH:9][CH2:10][C:12]1[CH:17]=[C:16]([CH2:18][OH:19])[C:15]([CH3:23])=[N:14][C:13]=1[CH3:24] |f:0.1.2.3.4.5|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=C(C1)C(=O)OCC)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solids are filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether (250 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux (1 h)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The remaining aluminum salts are filtered hot
|
Type
|
WASH
|
Details
|
washed with hot methanol (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=NC1C)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |